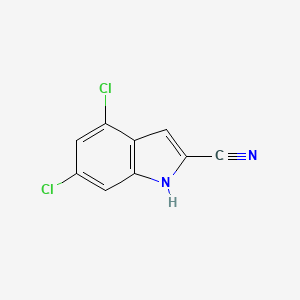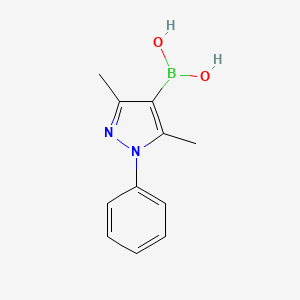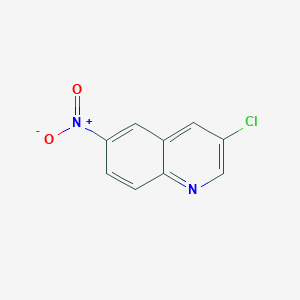![molecular formula C9H13F3O2 B11891737 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)-1,4-dioxaspiro[45]decane is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached
Vorbereitungsmethoden
The synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane typically involves the formation of the spirocyclic ring system followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable diol with a trifluoromethyl ketone under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The spirocyclic structure may also contribute to its unique binding properties and biological activities .
Vergleich Mit ähnlichen Verbindungen
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane can be compared with other spirocyclic compounds such as:
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
2,8-Diazaspiro[4.5]decan-1-one: Recognized for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.
1-Oxa-8-azaspiro[4.5]decane: Identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H13F3O2 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8/h7H,1-6H2 |
InChI-Schlüssel |
HOCWBDHUMCHXEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C(F)(F)F)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)



![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)




![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)


